molecular formula C22H29N3O3S B4579881 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide

2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide

Cat. No. B4579881
M. Wt: 415.6 g/mol
InChI Key: QJMRAMJGUNEHIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide involves several key steps that ensure the introduction of functional groups and the formation of the final compound. The process often starts with the formation of piperidine derivatives, followed by the introduction of the phenylsulfonyl group and the benzamide moiety. For instance, derivatives have been synthesized to investigate their efficacy as inhibitors, showcasing a variety of methods to attach the sulfonyl and benzamide groups to the piperidine core (Lindsley et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves examining the spatial arrangement of atoms and the chemical bonds that hold the structure together. X-ray crystallography is a common technique used to determine the crystal structure, which provides insights into the compound's molecular geometry, bond lengths, and angles. The crystal structure of related compounds can reveal how the sulfonyl and benzamide groups are positioned relative to the piperidine ring, influencing the compound's biological activity and physical properties (Li et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide derivatives is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including sulfonylation, amidation, and alkylation, to modify their structure and potentially enhance their biological activity. The presence of the phenylsulfonyl and benzamide groups can also impact the compound's acid-base properties, solubility, and stability under different conditions.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline form, are crucial for their formulation and application in medicinal chemistry. These properties are determined by the compound's molecular structure and can affect its absorption, distribution, metabolism, and excretion (ADME) profiles. Analyzing the physical properties helps in understanding the compound's behavior in biological systems and its suitability for further development as a therapeutic agent.

Chemical Properties Analysis

The chemical properties, such as pKa, logP, and reactivity towards nucleophiles or electrophiles, play a significant role in the compound's pharmacokinetics and pharmacodynamics. These properties are influenced by the electronic distribution within the molecule and the presence of ionizable groups. Understanding the chemical properties is essential for predicting the compound's interaction with biological targets, its metabolic pathways, and potential for drug-drug interactions.

Scientific Research Applications

Potential in Gastrointestinal Motility Enhancement

A study focusing on benzamide derivatives, including compounds with a structure related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, explored their efficacy as selective serotonin 4 receptor agonists. These compounds, particularly those incorporating benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have shown promise in accelerating gastric emptying and increasing the frequency of defecation. This suggests potential applications in developing novel prokinetic agents effective for both upper and lower gastrointestinal tract issues, with reduced side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (S. Sonda et al., 2004).

Advances in Molecular Synthesis

Research into the synthesis of piperidines and related heterocyclic compounds from acetylenic sulfones with beta and gamma-chloroamines demonstrated a convenient route to these structures, offering a foundation for further chemical innovations. This process, involving conjugate additions and intramolecular acylation, has implications for the synthesis of complex molecules, potentially including those similar to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, for various pharmaceutical applications (Thomas G. Back & K. Nakajima, 2000).

Inhibitory Effects on Membrane-bound Phospholipase A2

Compounds structurally related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide have been evaluated as inhibitors of membrane-bound phospholipase A2, showing significant potency. This activity suggests therapeutic potential in reducing myocardial infarction size and addressing cardiovascular diseases, highlighting the compound's relevance in the development of new cardiovascular drugs (H. Oinuma et al., 1991).

Application in Antidepressant Development

The oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, was thoroughly investigated, revealing insights into its pharmacokinetic properties. Understanding the metabolic pathways of such compounds is crucial for the development of effective and safe antidepressant medications (Mette G. Hvenegaard et al., 2012).

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-24(29(27,28)19-11-4-2-5-12-19)21-14-7-6-13-20(21)22(26)23-15-10-18-25-16-8-3-9-17-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMRAMJGUNEHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCCCN2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl(phenylsulfonyl)amino]-N-[3-(piperidin-1-yl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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